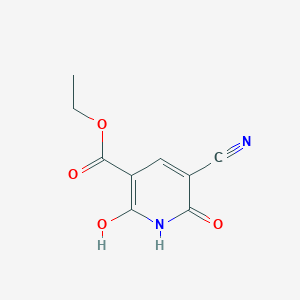![molecular formula C14H7F4N3O2 B1414557 3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-98-1](/img/structure/B1414557.png)
3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Properties
Compounds related to 3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one have been synthesized and tested for their antimicrobial activity and cytotoxicity. A specific derivative demonstrated potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA), with low levels of cytotoxicity. These findings suggest a potential application in developing new antibacterial agents to combat resistant strains of bacteria (Desai et al., 2016).
Anticancer Applications
The structural motif of 3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one has been incorporated into compounds that act as apoptosis inducers and potential anticancer agents. One derivative showed significant activity against breast and colorectal cancer cell lines. Through SAR studies, modifications to the molecule have been made to enhance its activity, indicating its utility in cancer therapy (Zhang et al., 2005).
Material Science and Photophysical Applications
Derivatives of 3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one have been explored for their photophysical properties, showing potential as electron-transporting and exciton-blocking materials in organic light-emitting diodes (OLEDs). This application is crucial for improving the efficiency and durability of OLED devices, demonstrating the compound's versatility beyond biological applications (Shih et al., 2015).
Fluorescent Sensing
A study involving the synthesis and characterization of fluorine-containing Re(I) complexes, which include the structural framework similar to 3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one, demonstrated unique photophysical properties. These compounds could potentially be used for fluorescent sensing applications, showing how modifications to the molecular structure can lead to diverse functional uses (Lin et al., 2015).
properties
IUPAC Name |
3-[4-[2-fluoro-5-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2/c15-10-2-1-8(14(16,17)18)6-9(10)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFKFBHJPBJLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



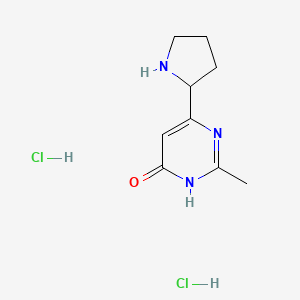
![5-Hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414479.png)
![5-Benzo[b]thiophen-3-ylmethylene-2-(3-methyl-piperidin-1-yl)-3,5-dihydro-imidazol-4-one](/img/structure/B1414480.png)
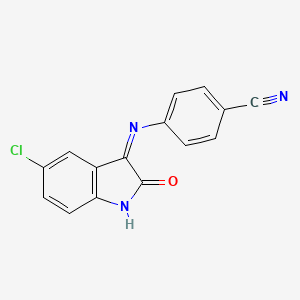
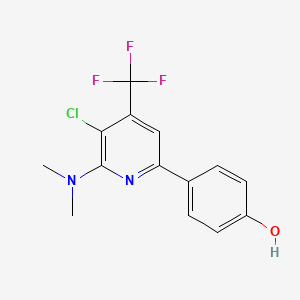
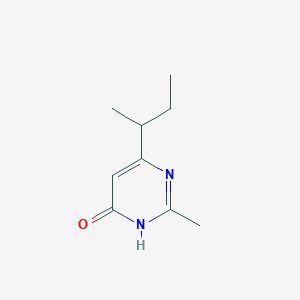
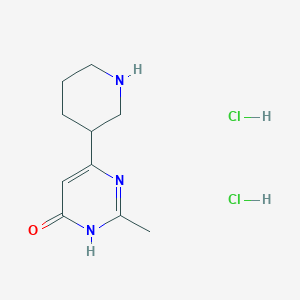
![2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride](/img/structure/B1414488.png)
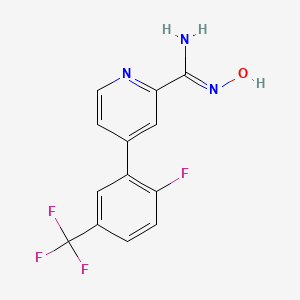
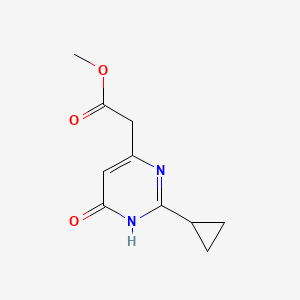
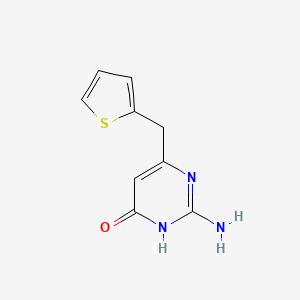
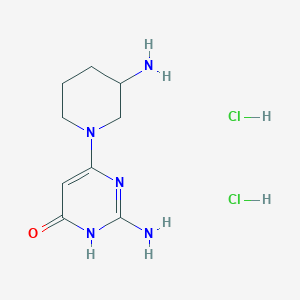
![6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1414495.png)
